molecular formula C9H6BrN3O2 B1320976 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid CAS No. 1017791-26-2

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid

Cat. No.: B1320976
CAS No.: 1017791-26-2
M. Wt: 268.07 g/mol
InChI Key: SEABJYCPLXQFDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is an organic compound that features a bromine atom, a triazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents.

Mode of Action

This compound interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis in MCF-7 cancer cells , a process of programmed cell death that is often dysregulated in cancer.

Biochemical Pathways

Its ability to induce apoptosis suggests it may impact pathways related to cell survival and death .

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Safety and Hazards

The safety and hazards associated with “5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid” are not detailed in the available sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid typically involves the bromination of 2-(4H-1,2,4-triazol-4-YL)benzoic acid. This can be achieved by reacting the benzoic acid derivative with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms within the ring.

    Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Compounds with altered oxidation states of the triazole ring.

    Coupling Products: Complex molecules with extended aromatic systems.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is unique due to the presence of both a bromine atom and a triazole ring, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the triazole ring provides stability and biological activity .

Properties

IUPAC Name

5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEABJYCPLXQFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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